N-(2-hydroxyethyl)piperidine-2-carboxamide
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Overview
Description
N-(2-hydroxyethyl)piperidine-2-carboxamide is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a hydroxyethyl group and a carboxamide group attached to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)piperidine-2-carboxamide typically involves the reaction of piperidine with 2-chloroethanol and a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the hydroxyethyl group. The resulting intermediate is then reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the final carboxamide product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as distillation and crystallization, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)piperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of N-(2-carboxyethyl)piperidine-2-carboxamide.
Reduction: Formation of N-(2-hydroxyethyl)piperidine-2-amine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N-(2-hydroxyethyl)piperidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the carboxamide group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)pyridine-3-carboxamide: Similar structure but with a pyridine ring instead of a piperidine ring.
N-(2,6-dimethylphenyl)piperidine-2-carboxamide: Contains additional methyl groups on the phenyl ring.
Uniqueness
N-(2-hydroxyethyl)piperidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H16N2O2 |
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Molecular Weight |
172.22 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)piperidine-2-carboxamide |
InChI |
InChI=1S/C8H16N2O2/c11-6-5-10-8(12)7-3-1-2-4-9-7/h7,9,11H,1-6H2,(H,10,12) |
InChI Key |
AFVCAFBTXQKZNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C(=O)NCCO |
Origin of Product |
United States |
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